ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)5-8-10-6(2)7(3)13-8/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPJYUWXVDIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(S1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Dimethyl 1,3 Thiazol 2 Yl Acetate
Strategic Approaches to the 1,3-Thiazole Ring Formation
The construction of the 1,3-thiazole ring is the critical step in the synthesis of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE. Various methods have been developed, ranging from classical condensation reactions to modern catalytic systems.
Hantzsch Thiazole (B1198619) Synthesis Variations and Optimization
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most versatile and widely used methods for the preparation of thiazoles. nih.gov The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of ETHYL 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate, this would involve the reaction of 3-halo-2-butanone with ethyl 2-thioacetamidoacetate.
Numerous modifications to the original Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. lew.ronih.gov These include the use of microwave irradiation, ultrasound, and various catalysts. nih.govrsc.org For instance, the use of silica-supported tungstosilisic acid as a reusable catalyst has been shown to be effective in one-pot, multi-component Hantzsch syntheses. mdpi.comresearchgate.net
Optimization of the reaction conditions is crucial for maximizing the yield of the desired product. Factors such as the choice of solvent, temperature, and the nature of the base can significantly influence the outcome. mdpi.com Acidic conditions have also been explored, which can alter the regioselectivity of the cyclization. rsc.org
| Parameter | Variation | Effect on Reaction | Reference |
|---|---|---|---|
| Energy Source | Conventional Heating | Longer reaction times | mdpi.com |
| Microwave Irradiation | Rapid heating, shorter reaction times | nih.gov | |
| Ultrasonic Irradiation | Enhanced reaction rates | mdpi.com | |
| Catalyst | None | Often requires harsher conditions | organic-chemistry.org |
| Silica Supported Tungstosilisic Acid | Reusable, environmentally benign | mdpi.comresearchgate.net | |
| Solvent | Ethanol (B145695), DMF | Commonly used, good yields | nih.gov |
| Solvent-free | Environmentally friendly, often faster | researchgate.net | |
| pH | Neutral/Basic | Standard conditions | nih.gov |
| Acidic | Can alter regioselectivity | rsc.org |
Alternative Cyclization Pathways and Precursors
While the Hantzsch synthesis is robust, alternative methods for constructing the thiazole ring offer access to different substitution patterns and may be more suitable for specific substrates.
The Gewald reaction is a multicomponent reaction traditionally used for the synthesis of 2-aminothiophenes. However, modifications of this reaction have been developed to yield thiazoles. nih.govbeilstein-journals.orgnih.govcam.ac.uk This approach typically involves the reaction of a nitrile, an aldehyde precursor, and a sulfur source. For the synthesis of a 2-substituted thiazole like the target compound, the reaction can be directed away from the thiophene (B33073) product by careful selection of the nitrile precursor. beilstein-journals.orgnih.gov Specifically, the presence of an alkyl or aryl substituent adjacent to the cyano group can favor thiazole formation. beilstein-journals.orgnih.gov
Palladium-catalyzed reactions have emerged as powerful tools in heterocyclic synthesis. nih.gov These methods often involve C-H activation and C-S bond formation to construct the thiazole ring. acs.orgnih.gov For instance, the intramolecular cyclization of thiobenzanilides in the presence of a palladium catalyst can yield 2-substituted benzothiazoles. acs.orgnih.gov While not directly applicable to the synthesis of the target compound, this methodology highlights the potential for developing palladium-catalyzed routes to non-benzofused thiazoles. Direct arylation of pre-formed thiazole rings at the C5 position using palladium catalysis has also been demonstrated, which could be a strategy for introducing substituents after the ring has been formed. organic-chemistry.org
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. rsc.orgnih.govbohrium.comacs.org Several MCRs have been developed for the synthesis of fully substituted thiazoles. rsc.orgnih.govbohrium.comacs.orgrsc.org These reactions often utilize readily available starting materials and can generate a diverse library of thiazole derivatives. rsc.org For example, the reaction of glycine-based dithiocarbamates with nitroalkenes and acetic anhydride (B1165640) can produce fully substituted thiazoles under solvent-free conditions. rsc.orgrsc.org
| Reactants | Product Type | Key Features | Reference |
|---|---|---|---|
| Aldehyde, 2-amino-2-cyanoacetamide, sulfur, base | 5-Amino-4-carboxamidothiazoles | One-pot, commercially available starting materials | bohrium.com |
| Glycine-based dithiocarbamates, nitroalkenes, acetic anhydride | Fully substituted 2-(alkylsulfanyl)-4-(nitroalkyl)-5-acyloxy-1,3-thiazoles | Solvent-free, high yields | rsc.orgrsc.org |
| Arylglyoxals, lawsone, thiobenzamides | Lawsone-linked fully substituted 1,3-thiazoles | Metal- and catalyst-free, short reaction times | nih.govacs.org |
Esterification and Functionalization of the Acetate (B1210297) Moiety
Once the thiazole ring with the desired substitution pattern is synthesized, the focus shifts to the esterification and functionalization of the acetate moiety. If the synthesis yields the corresponding carboxylic acid, standard esterification methods can be employed.
The Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common and effective method. masterorganicchemistry.com Another widely used method is the Steglich esterification, which employs a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and alcohol under mild conditions. nih.gov
Direct Esterification Techniques
Direct esterification is a fundamental method for the synthesis of esters, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this would typically involve the esterification of 2-(dimethyl-1,3-thiazol-2-yl)acetic acid with ethanol.
The reaction is generally catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The process is reversible, and to drive the equilibrium towards the formation of the ethyl ester, an excess of ethanol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation.
| Reactants | Catalyst | Conditions | Product |
| 2-(dimethyl-1,3-thiazol-2-yl)acetic acid, Ethanol | H₂SO₄ or HCl | Reflux, removal of water | This compound |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Transesterification Processes
Transesterification is another key process for the synthesis of esters, where an existing ester is transformed into a different ester by reacting with an alcohol. For the synthesis of this compound, a methyl or other alkyl ester of 2-(dimethyl-1,3-thiazol-2-yl)acetic acid could be reacted with an excess of ethanol. This reaction can be catalyzed by either acids or bases.
Acid-catalyzed transesterification follows a mechanism similar to direct esterification. In contrast, base-catalyzed transesterification, often using an alkoxide such as sodium ethoxide (NaOEt), is typically faster and proceeds under milder conditions. The choice of catalyst depends on the stability of the starting materials and the desired reaction conditions.
| Starting Ester | Alcohol | Catalyst | Conditions | Product |
| Mthis compound | Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Varies (e.g., reflux) | This compound |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Selective Introduction of Alkyl Groups at the Acetate Position
The selective introduction of alkyl groups at the α-position of the acetate moiety offers a pathway to synthesize a variety of derivatives. This can be achieved by first generating an enolate from a precursor ester, such as ethyl 2-(1,3-thiazol-2-yl)acetate, using a strong base like lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile and can react with an alkylating agent, for example, a methyl halide, to introduce the desired alkyl group. To obtain the dimethyl derivative, this process would need to be performed sequentially with two equivalents of the methylating agent.
Modern Catalytic Methods in Synthesis
Modern catalytic methods provide powerful tools for the synthesis of complex molecules like this compound, often with high efficiency and selectivity.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, C-H activation)
Transition metal-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds. The Suzuki coupling reaction, for instance, could be employed to synthesize the thiazole core by coupling a thiazole boronic acid or ester with an appropriate coupling partner in the presence of a palladium catalyst. nih.govcdnsciencepub.com While not a direct route to the final product, this method is valuable for constructing substituted thiazole precursors.
Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic rings. rsc.orgacs.orgresearchgate.net This approach avoids the pre-functionalization of the starting materials, making the synthesis more atom-economical. For the synthesis of the target molecule, a palladium-catalyzed C-H activation could potentially be used to introduce the acetate moiety or other substituents onto a pre-formed dimethylthiazole ring. researchgate.net
Organocatalysis and Biocatalysis Applications
Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for various organic transformations. While specific applications in the synthesis of this compound are not widely reported, organocatalysts could potentially be used in steps such as the alkylation of the acetate side chain.
Biocatalysis, utilizing enzymes to catalyze chemical reactions, is a key component of green chemistry. Enzymes can offer high selectivity and operate under mild conditions. For instance, lipases could be explored for the direct esterification or transesterification steps in the synthesis of the target compound. Recently, chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst, showcasing the potential of enzymes in thiazole synthesis. nih.gov
Green Chemistry Principles Applied to Synthesis
The application of green chemistry principles aims to design chemical processes that are environmentally benign. researchgate.netnih.govresearcher.life In the synthesis of this compound, several green approaches can be considered.
One key aspect is the use of greener solvents, such as water or bio-based solvents, or even performing reactions under solvent-free conditions. bepls.comresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.govnih.govrsc.orgresearchgate.nettandfonline.comnih.gov For example, the Hantzsch thiazole synthesis, a classical method for preparing the thiazole ring, can be efficiently carried out under microwave irradiation. nih.govorganic-chemistry.org
The use of reusable catalysts, such as solid-supported catalysts or biocatalysts like chitosan, aligns with green chemistry principles by simplifying product purification and reducing waste. nih.govmdpi.comacs.org The development of one-pot, multi-component reactions further enhances the greenness of a synthetic route by minimizing the number of synthetic steps and purification procedures. bepls.com
| Green Chemistry Approach | Application in Synthesis | Benefits |
| Use of Green Solvents | Performing reactions in water or bio-solvents. | Reduced environmental impact. |
| Solvent-Free Reactions | Conducting reactions without a solvent. researchgate.net | Minimized waste and simplified work-up. |
| Microwave-Assisted Synthesis | Accelerating reactions using microwave irradiation. nih.govnih.govrsc.orgresearchgate.nettandfonline.comnih.gov | Reduced reaction times and energy consumption. |
| Biocatalysis | Employing enzymes for esterification or ring formation. nih.govnih.govmdpi.comacs.org | High selectivity, mild conditions, and reduced waste. |
| Reusable Catalysts | Using solid-supported catalysts or recyclable biocatalysts. nih.govmdpi.comacs.org | Simplified purification and catalyst recycling. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Solvent-Free Reactions and Alternative Solvents (e.g., Water, Ionic Liquids)
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern approaches to the synthesis of thiazole derivatives, including this compound, explore solvent-free conditions or the use of environmentally benign solvents like water and ionic liquids.
Solvent-Free Reactions: Conducting reactions without a solvent, often referred to as solid-state or neat reactions, offers substantial environmental benefits. This approach eliminates solvent-related waste, simplifies product purification, and can lead to higher reaction rates and yields. For instance, the condensation reactions involved in forming the thiazole ring can, in some cases, be performed by grinding the reactants together, sometimes with a solid support or catalyst. researchgate.net A notable example in a related synthesis is the solvent-free aminolysis of esters, catalyzed by 4,6-dimethylpyrimidin-2-ol, to produce tryptamide alkaloids containing a thiazole core. arkat-usa.org This method highlights the potential for direct, solventless conversion of the ester group in the target molecule.
Alternative Solvents:
Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. The synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been successfully achieved by refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com This demonstrates the feasibility of using aqueous media for key steps in thiazole synthesis, potentially applicable to the Hantzsch synthesis of the target compound.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive alternatives to volatile organic solvents. researchgate.net ILs can function as both the solvent and catalyst, simplifying the reaction setup and often enhancing reaction rates. researchgate.net The synthesis of 4-thiazolidinones, structurally related to the thiazole ring, has been efficiently carried out in ionic liquids like N-methylpyridinium tosylate, which can be recycled and reused. researchgate.net
| Method | Key Advantages | Potential Application for Target Compound | Reference |
|---|---|---|---|
| Solvent-Free (Grinding) | Eliminates solvent waste, reduces purification steps, economical. | Condensation of reactants to form the thiazole ring. | researchgate.net |
| Water | Non-toxic, non-flammable, inexpensive, environmentally benign. | Hantzsch-type thiazole synthesis. | bepls.com |
| Ionic Liquids | Negligible vapor pressure, high thermal stability, recyclable, can act as catalyst. | Cyclocondensation reactions, offering a recyclable medium. | researchgate.net |
Microwave and Ultrasonic Assisted Syntheses
The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized chemical synthesis by offering significant reductions in reaction times, increased yields, and improved product purity.
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic acceleration of reaction rates compared to conventional heating methods. connectjournals.com This technique has been successfully applied to the one-pot, solvent-free synthesis of hydrazinyl thiazoles, where reactions were completed in seconds to minutes at 300 W. bepls.com Similarly, the synthesis of various ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates was achieved efficiently under microwave irradiation. nih.gov This evidence strongly supports the applicability of microwave-assisted synthesis for the rapid and efficient production of this compound.
Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to increased mass transfer and reaction kinetics. tandfonline.com Ultrasound has been effectively used in the synthesis of thiazole derivatives, often resulting in shorter reaction times and higher yields under milder conditions. bepls.comnih.govrsc.org For example, the synthesis of novel thiazole derivatives has been achieved with high yields in short timeframes using triethylamine (B128534) as a catalyst under ultrasonic irradiation at 50 °C. nih.govrsc.org The combination of ultrasound and a phase transfer catalyst has also been shown to significantly enhance the rate of synthesis for related acetate esters. bcrec.id
| Technique | Typical Reaction Time | Yield | Key Benefits | Reference |
|---|---|---|---|---|
| Microwave Irradiation | 30 seconds - 10 minutes | Often >90% | Rapid heating, reduced reaction time, higher yields, eco-friendly. | bepls.comconnectjournals.comnih.gov |
| Ultrasonic Irradiation | 30 - 90 minutes | High to excellent | Faster reactions, higher yields, milder conditions, enhanced mass transfer. | tandfonline.comnih.govrsc.org |
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wjpps.com A high atom economy signifies a more sustainable process with minimal waste generation.
In the context of synthesizing this compound, maximizing atom economy involves designing synthetic routes that favor addition and condensation reactions over substitution or elimination reactions, which inherently generate byproducts. The classic Hantzsch thiazole synthesis, for example, involves the condensation of a thioamide with an α-haloketone (or its equivalent). While effective, this reaction generates a halide salt as a byproduct, which lowers the theoretical atom economy.
Strategies to improve atom economy and minimize waste include:
Multi-component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. One-pot syntheses of Hantzsch thiazole derivatives from substituted benzaldehydes, thiourea, and a bromoacetyl compound exemplify this approach, offering high atom economy and procedural simplicity. bepls.com
Catalytic Processes: Using catalytic amounts of reagents instead of stoichiometric quantities significantly reduces waste. For example, using a catalytic amount of acid or base to promote condensation is preferable to using a full equivalent that must be neutralized and removed later.
Process Optimization: Careful selection of reactants and reaction conditions can minimize the formation of side products, thereby increasing the yield of the desired product and reducing separation and purification waste.
The ideal synthesis of this compound would involve a convergent, one-pot process where all starting materials are efficiently incorporated into the final molecular structure, generating only water or other benign molecules as byproducts.
Sustainable Reagent Development and Recyclable Catalysts
The choice of reagents and catalysts is critical for the sustainability of a synthetic process. The focus is on replacing hazardous or stoichiometric reagents with safer alternatives and developing catalysts that can be easily recovered and reused.
Sustainable Reagents: This involves moving away from toxic and hazardous chemicals. For example, replacing harsh brominating agents used to prepare α-halocarbonyl precursors with more benign alternatives or developing synthetic routes that avoid halogenated intermediates altogether would represent a significant green advancement. The use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, has been reported as a versatile oxidizing agent for the one-pot synthesis of ethyl 2-substituted-1,3-thiazole-4-carboxylates, offering an alternative to traditional metal-based oxidants. arkat-usa.org
Recyclable Catalysts: Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused multiple times without significant loss of activity. Examples relevant to thiazole synthesis include:
Silica-supported Catalysts: Silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.com
Biopolymer-based Catalysts: A chitosan-calcium oxide nanocomposite has been demonstrated as an efficient and reusable heterogeneous base catalyst for thiazole synthesis under ultrasonic irradiation, proving superior to traditional base catalysts like triethylamine. semanticscholar.org
DABCO (1,4-diazabicyclo[2.2.2]octane): This hindered base is considered an eco-friendly, safe, and recyclable catalyst for certain thiazole syntheses, providing good to excellent yields. bepls.com
The development and application of such catalysts are crucial for creating closed-loop, low-waste manufacturing processes for this compound and other fine chemicals.
Mechanistic Investigations of Synthetic Pathways to Ethyl 2 Dimethyl 1,3 Thiazol 2 Yl Acetate
Elucidation of Reaction Mechanisms Through Kinetic Studies
Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations. For the synthesis of thiazole (B1198619) derivatives, kinetics can help identify the rate-determining step and the molecularity of key transformations. The Hantzsch synthesis is generally understood to proceed via three main steps: S-alkylation of the thioamide, intramolecular cyclization, and dehydration.
Rate = k [α-halo ester]¹ [thioamide]¹
| Hypothetical Kinetic Experiment | [α-halo ester] (M) | [thioamide] (M) | Initial Rate (M/s) |
| Experiment 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| Experiment 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| Experiment 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
Spectroscopic Probing of Reaction Intermediates
The generally accepted mechanism for the Hantzsch synthesis involves at least one key intermediate: a 4-hydroxythiazoline, formed after the initial S-alkylation and subsequent intramolecular cyclization of the nitrogen atom onto the carbonyl carbon ijper.org.
Infrared (IR) Spectroscopy: This technique is used to monitor the changes in functional groups. The disappearance of the strong carbonyl (C=O) absorption band from the ester reactant and the emergence of a carbon-nitrogen double bond (C=N) signal (around 1660 cm⁻¹) are clear indicators of thiazole ring formation mdpi.com. If the hydroxythiazoline intermediate were to accumulate, a broad O-H stretching band would be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. The formation of the thiazole ring is confirmed by the appearance of a characteristic proton signal in the ¹H NMR spectrum between 6.0 and 7.0 ppm, corresponding to the C5-H of the thiazole mdpi.com. Furthermore, ¹³C NMR can distinguish between the sp³-hybridized carbon of the hydroxythiazoline intermediate and the sp²-hybridized carbon of the final aromatic product. NMR is also crucial for distinguishing between potential isomers that could be formed, for example, by N-alkylation versus S-alkylation rsc.org.
Mass Spectrometry (MS): MS can be used to detect the molecular ions of proposed intermediates, provided they have sufficient stability. By sampling the reaction mixture over time, it is possible to identify peaks corresponding to the masses of the S-alkylated acyclic intermediate and the cyclized hydroxythiazoline before observing the final product mass.
| Species | Key IR Signals (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Reactants | ~1740 (Ester C=O), ~1250 (Thioamide C=S) | Varies (Alkyl protons) | ~170 (Ester C=O), ~200 (Thioamide C=S) |
| Hydroxythiazoline Intermediate | ~3400 (O-H), No C=O | Shifted alkyl protons | ~90 (C-OH), ~70 (C-S) |
| Final Thiazole Product | ~1660 (C=N), ~1550 (Aromatic C=C) | ~6.5 (Thiazole C5-H) | ~165 (Thiazole C2), ~115 (Thiazole C5) |
Isotopic Labeling Studies for Pathway Determination
Isotopic labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), its position in the products and intermediates can be determined, providing unambiguous evidence for a proposed reaction pathway.
In the context of the synthesis of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE, several labeling experiments could be designed to validate the Hantzsch mechanism:
¹⁵N-Labeling: Using an ¹⁵N-labeled thioamide as a starting material would allow for the confirmation that the thioamide nitrogen is the one incorporated into the heterocyclic ring. The final product could be analyzed by ¹⁵N NMR or by mass spectrometry to confirm the location of the label.
¹³C-Labeling: Synthesizing the α-halo ester with a ¹³C label at the carbonyl carbon would be expected to result in a final thiazole product with the ¹³C label at the C4 position. This would provide direct evidence for the intramolecular cyclization step where the thioamide nitrogen attacks this specific carbonyl carbon.
Deuterium (B1214612) Labeling: While often used to probe kinetic isotope effects, deuterium can also be used as a simple label. Studies on the thiazole ring itself have shown that the protons at different positions (C2, C4, C5) exhibit vastly different rates of hydrogen/deuterium (H/D) exchange under acidic or basic conditions, which reflects their relative acidities and the stability of the corresponding carbanionic or zwitterionic intermediates nih.gov. This same principle can be applied to track atoms during the synthesis itself.
These studies provide definitive evidence that is often difficult to obtain through other means, confirming the connectivity of atoms as the reaction progresses and validating the proposed sequence of bond-forming and bond-breaking events.
Transition State Analysis and Energy Profiles of Key Steps
A complete mechanistic understanding requires knowledge of the energy landscape of the reaction, including the relative energies of reactants, intermediates, transition states, and products. A reaction energy profile maps the energy of the system as it progresses along the reaction coordinate. The peaks on this profile represent transition states—the highest-energy structures that connect intermediates—and the valleys represent the intermediates themselves.
For the Hantzsch synthesis, the key steps each have an associated transition state and activation energy (Ea):
S-Alkylation: The initial SN2 reaction between the thioamide and the α-halo ester proceeds through a trigonal bipyramidal transition state. This is often, but not always, the rate-determining step.
Cyclization: The intramolecular attack of the nitrogen on the carbonyl carbon involves a transition state where the N-C bond is partially formed. The energy of this step can be influenced by the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl.
Dehydration: The final elimination of a water molecule to form the aromatic ring proceeds via one or more transition states, typically involving proton transfers and the breaking of the C-O bond.
| Reaction Step | Description | Expected Relative Activation Energy |
| 1. S-Alkylation (SN2) | Nucleophilic attack of thioamide sulfur on α-carbon. | Moderate to High (Often Rate-Limiting) |
| 2. Cyclization | Intramolecular attack of nitrogen on carbonyl carbon. | Low to Moderate |
| 3. Dehydration | Elimination of water to form the aromatic ring. | Low (Often fast) |
Computational Support for Mechanistic Proposals
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating and refining mechanistic proposals derived from experimental data. DFT calculations allow for the modeling of molecular structures, reaction pathways, and energetics with a high degree of accuracy researchgate.net.
In the investigation of thiazole synthesis, computational methods provide critical insights that are inaccessible through experiment alone:
Structure Optimization: DFT can calculate the minimum-energy geometries of reactants, intermediates, and products. These theoretical structures can be compared with experimental data (e.g., from X-ray crystallography) to validate the computational model researchgate.net.
Transition State Searching: Algorithms can locate the precise geometry of transition states, which are first-order saddle points on the potential energy surface. Analysis of the vibrational frequencies of these structures confirms they are true transition states (identified by having exactly one imaginary frequency) corresponding to the reaction coordinate.
Spectroscopic Prediction: Computational models can predict spectroscopic properties, such as IR vibrational frequencies and NMR chemical shifts. Comparing these theoretical spectra with experimental data provides strong support for the proposed structures of intermediates and products mdpi.com. Studies have shown that methods like B3LYP can reproduce experimental vibrational frequencies with a high degree of accuracy mdpi.com.
These computational studies provide a detailed, atomistic view of the reaction, supporting the stepwise mechanism of the Hantzsch synthesis and helping to rationalize observed regioselectivity and reactivity trends researchgate.net.
| Computational Method | Application in Mechanistic Studies |
| Density Functional Theory (DFT) | Geometry optimization, transition state searching, energy calculations. |
| B3LYP, mPW1PW91 (Functionals) | Specific DFT methods used to calculate electronic structure and energies mdpi.com. |
| 6-311G(d,p), cc-pVDZ (Basis Sets) | Mathematical functions used to describe the orbitals of the atoms researchgate.netresearchgate.net. |
| Potential Energy Distribution (PED) | Used to assign calculated vibrational frequencies to specific molecular motions mdpi.com. |
Chemical Reactivity and Derivatization Strategies of Ethyl 2 Dimethyl 1,3 Thiazol 2 Yl Acetate
Reactivity of the Ester Group
The ethyl ester moiety is a classic functional group that participates in a variety of well-established chemical transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.
The ester group can be readily cleaved or modified through hydrolysis and transesterification, fundamental reactions in organic synthesis.
Hydrolysis: The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(dimethyl-1,3-thiazol-2-yl)acetic acid, can be achieved under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically performed by heating the ester in the presence of excess water and a strong acid catalyst (e.g., H₂SO₄, HCl). libretexts.org The equilibrium can be shifted toward the product by using a large volume of water.
Base-Promoted Hydrolysis (Saponification) : This is an irreversible process that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction yields an alcohol (ethanol) and the carboxylate salt of the acid. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. Saponification is generally preferred for its high yield and irreversibility. masterorganicchemistry.com
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. biofueljournal.combiofueljournal.com For example, reacting Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate with methanol (B129727) and an acid catalyst would yield Mthis compound and ethanol (B145695). This reaction is also reversible, and the equilibrium is typically driven to completion by using the new alcohol as a solvent or by removing the ethanol byproduct. biofueljournal.comscielo.br
| Reaction Type | Typical Reagents | General Conditions | Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (catalyst) | Heat | 2-(dimethyl-1,3-thiazol-2-yl)acetic acid |
| Base-Promoted Hydrolysis (Saponification) | NaOH or KOH, H₂O | Heat | Sodium or Potassium 2-(dimethyl-1,3-thiazol-2-yl)acetate |
| Transesterification | R'OH (e.g., Methanol), Acid or Base Catalyst | Heat, Removal of Ethanol | New Ester (e.g., Mthis compound) |
Nucleophilic acyl substitution is a characteristic reaction of esters, where the ethoxy (-OEt) group is replaced by a different nucleophile. libretexts.orglibretexts.org This reaction proceeds via a tetrahedral intermediate. masterorganicchemistry.com
Amidation: The reaction with ammonia (B1221849) or primary/secondary amines converts the ester into the corresponding amide. mdpi.com For instance, treatment of this compound with aqueous ammonia can produce 2-(dimethyl-1,3-thiazol-2-yl)acetamide. rsc.org The reaction often requires heating to proceed at a reasonable rate. The use of various amines allows for the synthesis of a diverse library of N-substituted amides. researchgate.net
Other Nucleophilic Acyl Substitutions: Other strong nucleophiles can also displace the ethoxy group. For example, reaction with a Grignard reagent (R-MgX) can lead to the formation of a ketone, though this is often difficult to control as the resulting ketone is typically more reactive than the starting ester and can react further with the Grignard reagent to yield a tertiary alcohol.
| Nucleophile | Typical Reagents | Product Class | Specific Product Example |
|---|---|---|---|
| Ammonia | NH₃ (aq) | Primary Amide | 2-(dimethyl-1,3-thiazol-2-yl)acetamide |
| Primary Amine | R-NH₂ (e.g., Methylamine) | Secondary Amide | N-methyl-2-(dimethyl-1,3-thiazol-2-yl)acetamide |
| Secondary Amine | R₂NH (e.g., Diethylamine) | Tertiary Amide | N,N-diethyl-2-(dimethyl-1,3-thiazol-2-yl)acetamide |
The carbonyl group of the ester can be reduced to an alcohol or an aldehyde.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce the ester to a primary alcohol. In this case, this compound would be converted to 2-(dimethyl-1,3-thiazol-2-yl)ethanol.
Reduction to Aldehyde: Partial reduction to an aldehyde is more challenging but can be achieved using sterically hindered reducing agents at low temperatures, such as Diisobutylaluminium hydride (DIBAL-H). This would yield 2-(dimethyl-1,3-thiazol-2-yl)acetaldehyde.
Additionally, the α-carbon (the carbon adjacent to the carbonyl group) can undergo reactions. For instance, spontaneous aerobic oxidation at the α-carbon of a similar compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, has been observed to yield a hydroxylated product. researchgate.net This suggests a potential degradation pathway or a route for further functionalization. researchgate.net
Reactivity of the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a sulfur and a nitrogen atom. numberanalytics.comnih.gov The sulfur atom acts as an electron donor, while the more electronegative nitrogen atom is electron-withdrawing. pharmaguideline.com This electronic arrangement dictates the regioselectivity of substitution reactions.
In general, the thiazole ring is less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, electrophilic substitution is possible. pharmaguideline.com The calculated electron density shows that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. chemicalbook.com The C4 position is nearly neutral, and the C2 position is electron-deficient. pharmaguideline.com The presence of an electron-withdrawing substituent at the C2 position, such as the ethyl acetate (B1210297) group in the title compound, further deactivates the ring towards EAS but reinforces the C5 position as the most favorable site for attack.
Common EAS reactions applicable to the thiazole ring include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), leading to the 5-halo-substituted derivative. numberanalytics.com
Nitration: Nitration at the C5 position can be accomplished using a mixture of nitric and sulfuric acids. numberanalytics.com
Friedel-Crafts Acylation: The introduction of an acyl group at the C5 position can be performed in the presence of a Lewis acid catalyst. numberanalytics.com
| Reaction | Typical Reagents | Expected Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Ethyl 2-(5-bromo-dimethyl-1,3-thiazol-2-yl)acetate |
| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(5-nitro-dimethyl-1,3-thiazol-2-yl)acetate |
| Acylation | CH₃COCl, AlCl₃ | Ethyl 2-(5-acetyl-dimethyl-1,3-thiazol-2-yl)acetate |
Nucleophilic attack on the thiazole ring is less common than electrophilic substitution and generally requires specific conditions. numberanalytics.com The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com
In the case of this compound, the C2 position is already substituted. Therefore, direct nucleophilic substitution at this position would not be a typical pathway. Nucleophilic aromatic substitution (SNAr) reactions could be possible if a derivative with a suitable leaving group at the C2, C4, or C5 position were synthesized first. numberanalytics.com
Another important reaction is the deprotonation at the C2 position of an unsubstituted thiazole using strong bases like organolithium compounds. pharmaguideline.comwikipedia.org This generates a C2-lithiated species that is highly nucleophilic and can react with various electrophiles. pharmaguideline.com While not directly applicable to the title compound, this strategy could be employed on a precursor to introduce the dimethyl-acetate side chain. Furthermore, quaternization of the ring nitrogen by reaction with alkyl halides can increase the acidity of the ring protons, potentially facilitating subsequent nucleophilic reactions. pharmaguideline.com
Ring-Opening and Rearrangement Pathways
The thiazole ring, while aromatic, is susceptible to ring-opening and rearrangement reactions under specific conditions. These pathways can be exploited to generate novel acyclic or different heterocyclic structures. The course of these reactions is often dependent on the nature of the substituents on the thiazole ring. researchgate.net
Reductive cleavage is a known pathway for the ring-opening of thiazole derivatives. Treatment with strong reducing agents, such as sodium in liquid ammonia, can lead to the cleavage of the sulfur-carbon bonds within the ring. researchgate.net For this compound, this could potentially yield substituted propenethiolate derivatives, although the specific outcome would depend on the reaction conditions and the influence of the ester and dimethyl substituents. researchgate.net
Acid-promoted reactions can also facilitate the opening of heterocyclic rings. For instance, metal-free syntheses of substituted thiazoles have been developed using 2H-azirines and thioamides, which involve a ring-opening and annulation process catalyzed by a Brønsted acid like perchloric acid (HClO₄). rsc.orgresearchgate.net While this is a synthetic route to thiazoles, it highlights the principle that acid catalysis can be involved in breaking and forming the bonds of the thiazole ring system. rsc.org Furthermore, rearrangements of the thiazole skeleton can be initiated to form other heterocyclic systems, such as in the conversion of imidazo[2,1-b] purechemistry.orgthermofisher.comjove.comthiadiazoles into imidazo[2,1-b]thiazole (B1210989) derivatives through a ring-opening and reconstruction mechanism. rsc.org
Reactivity of the Alpha-Methylene Group Adjacent to the Ester
The methylene (B1212753) group (-CH₂-) positioned between the thiazole ring and the ethyl ester carbonyl group is a key site of reactivity. This "active methylene" group is flanked by two electron-withdrawing groups: the ester and the thiazole ring. This structural arrangement significantly increases the acidity of the alpha-protons, making them susceptible to deprotonation by a base. pharmaguideline.comlibretexts.org The resulting carbanion, or enolate, is a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions. libretexts.orgucsb.edu
Deprotonation and Enolate Chemistry
The treatment of this compound with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), results in the abstraction of a proton from the alpha-methylene group. libretexts.orgslideshare.net This deprotonation generates a resonance-stabilized enolate ion. The negative charge is delocalized across the alpha-carbon and the carbonyl oxygen of the ester group, which accounts for its stability and nucleophilicity. ucsb.eduslideshare.net
The choice of base is crucial; strong bases like LDA can ensure essentially complete conversion to the enolate, while weaker bases like sodium ethoxide may result in an equilibrium mixture. libretexts.orgyoutube.com The thiazole ring's electron-withdrawing nature further enhances the acidity of these protons compared to a simple alkyl acetate. pharmaguideline.com The generated enolate is a soft nucleophile, readily participating in reactions with various electrophiles.
Alkylation and Acylation Reactions
Once formed, the enolate of this compound can act as a nucleophile in Sₙ2 reactions with alkyl halides, a process known as alkylation. libretexts.org This reaction is highly effective for introducing alkyl substituents at the alpha-position and is a fundamental method for building more complex carbon skeletons. libretexts.orglibretexts.org The reaction is most efficient with primary or methyl halides, as secondary and tertiary halides are more prone to undergo competing elimination reactions. libretexts.org
Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, in acylation reactions. This introduces an acyl group at the alpha-position, yielding a β-keto ester derivative. For example, acylation of 2-bromo thiazole can be achieved using ethyl acetate after treatment with butyllithium, demonstrating the utility of esters as acylating agents in certain contexts. google.com
| Reaction Type | Electrophile | General Product Structure |
|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | Ethyl 2-(dimethyl-1,3-thiazol-2-yl)propanoate |
| Alkylation | Benzyl Bromide (BnBr) | Ethyl 2-(dimethyl-1,3-thiazol-2-yl)-3-phenylpropanoate |
| Acylation | Acetyl Chloride (CH₃COCl) | Ethyl 2-(dimethyl-1,3-thiazol-2-yl)-3-oxobutanoate |
| Acylation | Benzoyl Chloride (PhCOCl) | Ethyl 2-(dimethyl-1,3-thiazol-2-yl)-3-oxo-3-phenylpropanoate |
Condensation Reactions (e.g., Knoevenagel, Claisen)
The active methylene group of this compound makes it an ideal substrate for various condensation reactions.
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or a ketone in the presence of a basic catalyst, typically an amine. purechemistry.orgmychemblog.compearson.com This reaction results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product after dehydration. jove.commychemblog.com The reaction is a powerful tool for synthesizing substituted olefins and is widely used in the preparation of pharmaceuticals and polymers. purechemistry.orgmychemblog.com
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. quora.compressbooks.pub In a "crossed" or "mixed" Claisen condensation, the enolate of this compound could react with a different ester (one that cannot form an enolate itself to prevent self-condensation) to produce a β-keto ester. youtube.com The reaction mechanism is similar to an aldol (B89426) condensation and is driven to completion by the deprotonation of the newly formed, highly acidic β-dicarbonyl product. youtube.compressbooks.pub
| Reaction Name | Reactant | Catalyst/Base | General Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Benzaldehyde | Piperidine/Pyridine | α,β-Unsaturated Ester |
| Knoevenagel Condensation | Acetone | Ammonium Acetate | α,β-Unsaturated Ester |
| Crossed Claisen Condensation | Ethyl Benzoate | Sodium Ethoxide | β-Keto Ester |
| Crossed Claisen Condensation | Diethyl Carbonate | Sodium Hydride | Malonic Ester Derivative |
Computational and Theoretical Studies of Ethyl 2 Dimethyl 1,3 Thiazol 2 Yl Acetate
Advanced Molecular Modeling for Structural Insights:Utilization of various molecular modeling techniques to gain deeper insights into the three-dimensional structure and its relationship with the molecule's properties.
As of the current date, such a dedicated study for ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE does not appear to be present in the public scientific domain.
Role As a Synthetic Intermediate and Building Block in Complex Organic Molecule Synthesis
Precursor for Advanced Heterocyclic Systems (e.g., Fused Thiazoles)
The thiazole (B1198619) nucleus within ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE is a foundational component for constructing fused heterocyclic systems. These larger, often rigid, polycyclic structures are of great interest in medicinal chemistry and material science. The ethyl acetate (B1210297) moiety and the thiazole ring can participate in intramolecular or intermolecular reactions to form new rings.
A common strategy involves the cyclization of a thiazole derivative to form bicyclic or tricyclic systems. For instance, intermediates structurally similar to ethyl thiazole acetates are used to prepare fused systems like imidazo[2,1-b]thiazoles. researchgate.net These compounds are synthesized from 2-aminothiazole (B372263) precursors, which can be derived from the corresponding ethyl thiazole acetate. The synthesis of various tricyclic and bicyclic fused thiazole-2-acetic acid derivatives has been documented, highlighting the utility of the acetic acid side chain in forming complex heterocyclic frameworks. nih.gov
Another example is the synthesis of pyridobenzothiazoles from ethyl 2-(benzo[d]thiazol-2-yl)acetate. In this process, the active methylene (B1212753) group of the acetate side chain reacts with other functional groups, leading to ring closure and the formation of a new fused heterocyclic system. researchgate.net This demonstrates the potential of the ethyl acetate group to act as a handle for elaborate cyclization reactions.
Table 1: Examples of Fused Heterocyclic Systems Derived from Thiazole Precursors
| Starting Thiazole Type | Reagents/Conditions | Fused System Formed | Reference |
|---|---|---|---|
| 2-Aminothiazole Derivatives | Various cyclizing agents | Imidazo[2,1-b]thiazole (B1210989) | researchgate.net |
| Ethyl 2-(benzo[d]thiazol-2-yl)acetate | Oxazolone compounds | Pyridobenzothiazole | researchgate.net |
| Thiazole-2-acetic acid derivatives | Intramolecular cyclization | Thiazolo[3,2-a]benzimidazole | nih.gov |
Application in Analog Synthesis and Scaffold Diversity
In drug discovery and medicinal chemistry, the thiazole ring is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs. nih.govsciforum.net this compound serves as an excellent starting point for creating libraries of diverse analogs for biological screening.
The versatility of the thiazole acetate scaffold allows for modifications at several key positions:
The Acetate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other functional groups. For example, ethyl 2-(2-arylthiazol-4-yl)acetate can be reacted with hydrazine (B178648) hydrate (B1144303) to form 2-(2-arylthiazol-4-yl)acetohydrazide, a key intermediate for synthesizing 1,3,4-oxadiazole (B1194373) derivatives. sciforum.net
The Thiazole Ring: The dimethyl substituents on the thiazole ring influence its electronic properties and steric profile. Furthermore, other positions on the ring can be functionalized through electrophilic or nucleophilic substitution reactions, allowing for the introduction of a wide range of chemical moieties. pharmaguideline.com
Side-Chain Elaboration: The methylene bridge of the acetate group can also be a site for chemical modification, further expanding the structural diversity of potential analogs.
Research has demonstrated the synthesis of series of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates, where varying the length of the alkyl chain allows for a systematic study of structure-activity relationships. researchgate.net This approach highlights how the fundamental thiazole acetate structure can be systematically modified to generate a large number of derivatives for evaluation.
Utilization in Polymer Chemistry and Material Science (as a monomer or building block for functional materials)
The unique electronic properties and rigid structure of the thiazole ring make it an attractive component for advanced functional materials and polymers. Thiazole-containing polymers are explored for applications in electronics, particularly as components of organic solar cells and light-emitting diodes. researchgate.netnih.gov
This compound, or derivatives thereof, can be incorporated into polymer chains in several ways:
As a Monomer: After suitable functionalization (e.g., introducing polymerizable groups), the molecule can act as a monomer in polymerization reactions. The synthesis of ester-functionalized thiazole-containing polymers via methods like direct arylation polymerization (DArP) has been reported. researchgate.net
As a Building Block for Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions. This allows for the construction of coordination polymers and MOFs. mdpi.com Thiazolothiazole-based MOFs, for example, exhibit interesting fluorescence properties and are investigated for sensing and catalysis. rsc.org
In Conjugated Polymers: The thiazole heterocycle is an electron-deficient unit, making it a valuable building block for donor-acceptor conjugated polymers used in organic photovoltaics. nih.gov The insertion of thiazole rings into a polythiophene backbone, for instance, modifies the electronic structure of the resulting polymer. arizona.edu
Furthermore, thiazole-based amino acids have been synthesized and shown to form helical oligomers, demonstrating the potential of thiazole derivatives in creating ordered polymeric structures. nih.gov
Synthesis of Specialized Ligands and Catalysts
The thiazole ring contains both a hard base (the nitrogen atom) and a soft base (the sulfur atom), enabling it to coordinate with a wide variety of metal ions. nih.gov This property makes thiazole derivatives, including this compound, valuable precursors for synthesizing specialized ligands for catalysis and coordination chemistry. researchgate.netresearchgate.net
The ester functional group can be modified to introduce additional coordinating atoms, leading to the formation of polydentate ligands. These ligands can then be used to create metal complexes with specific catalytic or photophysical properties.
Notable applications include:
Asymmetric Catalysis: Chiral bidentate phosphine-thiazole ligands have been successfully used to prepare iridium complexes. These complexes function as highly effective catalysts for the asymmetric hydrogenation of alkenes, a critical reaction in the synthesis of chiral molecules. researchgate.netresearchgate.net
Coordination Complexes: Thiazole-based Schiff base ligands readily form complexes with transition metals like cobalt, nickel, and copper. These complexes are studied for their electrochemical properties and potential roles in catalysis. proquest.com
Sensors: The coordination of thiazole ligands to metal ions like zinc can lead to significant changes in their emission properties. This phenomenon is exploited in the development of fluorescent sensors for metal ion detection. nih.gov
Table 2: Applications of Thiazole-Based Ligands and Complexes
| Ligand/Complex Type | Metal Center | Application | Reference |
|---|---|---|---|
| Chiral Phosphine-Thiazole Ligands | Iridium (Ir) | Asymmetric Hydrogenation Catalysis | researchgate.net |
| Thiazole Schiff Base Ligands | Cobalt (Co), Nickel (Ni), Copper (Cu) | Catalysis, Electrochemistry | proquest.com |
| Bidentate Thiazole Ligands | Zinc (Zn) | Fluorescent Metal Ion Sensing | nih.gov |
| Pyrazine-Thiazole Ligands | Iron (Fe), Cobalt (Co), Nickel (Ni) | Biologically Active Complexes | eurekaselect.com |
Advanced Analytical Methodologies for Characterization Beyond Basic Identification
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, C9H13NO2S.
Isotopic pattern analysis further corroborates the proposed formula. The presence of sulfur (S) is distinguished by the characteristic isotopic abundance of ³⁴S, which appears as a smaller peak at M+2 (approximately 4.2% of the monoisotopic peak's intensity). This, combined with the isotopic contributions of ¹³C, provides a unique isotopic signature that can be matched with theoretical predictions.
Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used to study fragmentation pathways. The fragmentation of the molecular ion provides structural insights. Key fragmentation pathways for related thiazole (B1198619) derivatives often involve:
α-cleavage: Breakage of bonds adjacent to the thiazole ring or the carbonyl group.
Loss of the ethyl group: A neutral loss of C2H5 (29 Da) or ethylene (B1197577) (28 Da).
Loss of the ethoxy group: A neutral loss of OC2H5 (45 Da) from the ester.
Cleavage of the ester group: Fragmentation leading to the loss of the entire ethyl acetate (B1210297) moiety or parts of it. nih.govarkat-usa.org
Ring cleavage: Rupture of the thiazole ring itself, which can be influenced by the position and nature of substituents. arkat-usa.org
Systematic studies on ketamine analogues, which also feature cyclic structures, show that characteristic fragmentation patterns involving α-cleavage and subsequent losses of small neutral molecules like CO are common and can be used for rapid structural identification. nih.gov
Table 1: Predicted HRMS Data for C9H13NO2S
| Parameter | Value |
|---|---|
| Molecular Formula | C9H13NO2S |
| Monoisotopic Mass | 199.0667 Da |
| M+1 (¹³C) Relative Abundance | ~9.9% |
| M+2 (³⁴S) Relative Abundance | ~4.4% |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation (e.g., COSY, HMBC, HSQC)
While one-dimensional ¹H and ¹³C NMR provide primary structural information, multi-dimensional NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the methylene carbon of the acetate group would show a cross-peak with its corresponding methylene protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for piecing together the molecular skeleton by revealing long-range correlations (typically over 2-3 bonds) between carbons and protons. Key expected HMBC correlations for this molecule would include:
Correlation from the methylene protons of the acetate group to the C2 carbon of the thiazole ring.
Correlations from the same methylene protons to the carbonyl carbon of the ester.
Correlations from the protons of the two methyl groups on the thiazole ring to the C4 and C5 carbons of the ring.
These 2D NMR techniques, when used in combination, provide a detailed connectivity map of the molecule, confirming the attachment of the ethyl acetate group to the C2 position of the dimethyl-thiazole ring. rsc.orgmdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uh.edu These methods are complementary and their combined use offers a more complete vibrational analysis. osti.gov
For this compound, the key expected vibrational modes are:
C=O Stretch: A strong, sharp band in the IR spectrum, typically around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group. researchgate.net
C-O Stretch: Bands associated with the C-O stretching of the ester group, usually found in the 1000-1300 cm⁻¹ region. researchgate.net
C=N and C=C Stretching: Vibrations from the thiazole ring are expected in the 1400-1600 cm⁻¹ region.
C-H Stretching: Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.
C-S Stretching: This vibration typically gives a weaker band in the IR spectrum and is found in the 600-800 cm⁻¹ region.
Raman spectroscopy is particularly useful for analyzing the symmetric vibrations and the C-S bonds, which may be weak in the IR spectrum. acs.org Conformational studies can be performed by analyzing shifts in vibrational frequencies under different conditions (e.g., temperature, solvent), which can indicate changes in molecular geometry. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict vibrational spectra and aid in the assignment of experimental bands. scilit.comresearchgate.net
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |
|---|---|---|---|
| Ester (C=O) | Stretching | 1730 - 1750 | Strong |
| Ester (C-O) | Stretching | 1000 - 1300 | Strong |
| Thiazole Ring | C=N, C=C Stretching | 1400 - 1600 | Medium-Variable |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium-Strong |
| Thiazole Ring | C-S Stretching | 600 - 800 | Weak-Medium |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles. nih.govnih.gov This technique would confirm the planarity of the thiazole ring and the conformation of the ethyl acetate side chain relative to the ring.
Furthermore, X-ray crystallography is essential for identifying and characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. dntb.gov.uaresearchgate.networktribe.com Different polymorphs can have distinct physical properties. Studies on related thiazole derivatives have shown that they can crystallize in different space groups, leading to packing polymorphism where the molecules arrange differently in the crystal lattice. nih.gov Factors such as solvent composition and temperature during crystallization can influence which polymorphic form is obtained. researchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Advanced chromatographic techniques are vital for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for separating and identifying volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then provides mass spectral data for each separated component, allowing for identification and purity assessment. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. Purity is often assessed using a UV detector, with the peak area of the main component being compared to the total area of all peaks. For structurally similar thiazole derivatives, HPLC is a common method for purity confirmation, often showing purity levels greater than 95%.
Hyphenated Techniques (e.g., HPLC-NMR): Combining HPLC with NMR allows for the direct structural elucidation of separated components without the need for offline fraction collection, which is particularly useful for identifying unknown impurities.
Chiral Chromatography: If a chiral center were present in the molecule or if chiral isomers were a possibility during synthesis, specialized chiral stationary phases in HPLC would be required for their separation. nih.govscilit.comnih.gov This allows for the isolation and characterization of individual enantiomers.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This classical technique is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C9H13NO2S). A close agreement (typically within ±0.4%) between the experimental and calculated values provides strong evidence for the compound's stoichiometry and purity.
Table 3: Theoretical Elemental Composition of C9H13NO2S
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 54.24 |
| Hydrogen | H | 6.57 |
| Nitrogen | N | 7.03 |
| Oxygen | O | 16.06 |
| Sulfur | S | 16.09 |
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Routes
The biological activity of chiral molecules is often stereospecific. Consequently, the development of asymmetric synthetic routes to obtain enantiomerically pure forms of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE is a critical area of future research. While direct asymmetric syntheses for this specific compound are not yet widely reported, progress in the broader field of thiazole (B1198619) chemistry points towards several promising strategies.
Key approaches are expected to involve the use of chiral catalysts to control the stereochemistry of C-C bond formation at the position adjacent to the thiazole ring. This could be achieved through methods such as:
Transition-Metal Catalysis: Employing transition metals complexed with chiral ligands to catalyze the enantioselective functionalization of the thiazole core or its precursors.
Organocatalysis: Utilizing small organic molecules as chiral catalysts to mediate asymmetric transformations, offering a metal-free alternative.
Enzyme-Mediated Synthesis: Harnessing the stereospecificity of enzymes to resolve racemic mixtures or to catalyze key enantioselective steps in the synthetic sequence.
The development of these routes will be crucial for investigating the stereospecific properties and potential applications of the individual enantiomers of this compound.
Integration into Flow Chemistry Systems and Automation
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. mtak.hunih.gov The integration of the synthesis of this compound into automated flow chemistry systems represents a significant step towards more efficient and reproducible production.
Flow chemistry is particularly well-suited for the synthesis of heterocyclic compounds, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. mtak.huspringerprofessional.debohrium.com This level of control can lead to higher yields, improved purity, and the ability to safely handle reactive intermediates. nih.gov Furthermore, the automation of flow systems allows for high-throughput screening of reaction conditions and the rapid optimization of synthetic routes. The development of a continuous flow process for this compound could be a key enabler for its larger-scale production and application. mtak.hu
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Future research will undoubtedly delve into uncovering new reactivity patterns of this compound, moving beyond well-established transformations. This exploration will likely focus on the functionalization of the thiazole ring and the acetate (B1210297) side chain through innovative and unconventional methods.
Key areas of investigation include:
C-H Bond Activation: Direct functionalization of the C-H bonds on the thiazole ring or the dimethyl groups would provide a more atom-economical approach to creating new derivatives, avoiding the need for pre-functionalized starting materials. organic-chemistry.org
Photoredox Catalysis: The use of visible light to initiate novel chemical transformations offers a mild and environmentally friendly alternative to traditional methods. organic-chemistry.orgcharlotte.edu This could enable previously inaccessible reaction pathways for the modification of the target compound.
Domino and Multicomponent Reactions: Designing one-pot reactions where multiple bonds are formed in a single synthetic operation can significantly improve efficiency and reduce waste. organic-chemistry.org
The discovery of such novel transformations will expand the synthetic utility of this compound and provide access to a wider range of structurally diverse derivatives.
Theoretical Predictions for Undiscovered Derivatives and Their Properties
Computational chemistry and in silico design are becoming indispensable tools in modern drug discovery and materials science. researchgate.netnih.govnih.gov The application of these methods to this compound will accelerate the discovery of new derivatives with desired properties.
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity | Reaction mechanisms, spectroscopic properties, and electronic characteristics |
| Molecular Docking | Prediction of binding affinity to biological targets | Potential biological activity and drug-likeness |
| Machine Learning (ML) and Deep Learning | Prediction of physicochemical and biological properties from molecular structure | Solubility, toxicity, and bioactivity of novel derivatives semanticscholar.orgresearchgate.netrepec.org |
By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. This predictive power is essential for the targeted design of new molecules based on this compound for specific applications.
Potential for Sustainable Industrial Chemical Processes
The principles of green chemistry are increasingly influencing the design of chemical syntheses, with a focus on minimizing environmental impact and maximizing resource efficiency. researchgate.netbepls.com The development of sustainable industrial processes for the production of this compound is a critical future direction.
Key strategies for enhancing the sustainability of its synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents. bepls.com
Biocatalysis: Employing enzymes or whole-cell systems as catalysts can lead to highly selective transformations under mild conditions, reducing energy consumption and waste generation. mdpi.comnih.govacs.org
Renewable Feedstocks: Investigating the use of biomass-derived starting materials for the synthesis of the thiazole core and its substituents would reduce the reliance on fossil fuels. nih.gov
Energy-Efficient Methodologies: Utilizing techniques such as microwave or ultrasonic irradiation can accelerate reaction rates and reduce energy consumption compared to conventional heating. researchgate.netbepls.commdpi.com
By incorporating these green chemistry principles, the production of this compound can be made more economically viable and environmentally responsible, paving the way for its broader industrial application.
Q & A
Q. What synthetic routes are commonly employed to prepare ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate?
- Methodological Answer : A general approach involves condensation reactions using substituted thiazole precursors. For example, analogous syntheses (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate) utilize refluxing with brominated ketones in acetone, followed by basification and purification steps . Adapting this method, the dimethyl-thiazolyl moiety can be introduced via nucleophilic substitution or cyclization reactions. Key parameters include solvent choice (polar aprotic solvents like DMF or acetone), reaction time (8–12 hours), and temperature control (reflux at ~60–80°C). Post-synthesis, purification via column chromatography or recrystallization ensures product isolation.
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm the ester group (δ ~4.1–4.3 ppm for OCHCH) and thiazole ring protons (δ ~6.5–7.5 ppm).
- X-ray crystallography : Programs like SHELXL refine crystal structures, verifying bond lengths/angles and spatial arrangement. For example, SHELX software has been widely used for small-molecule refinement, ensuring minimal R-factor discrepancies (<5%) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 185.243 for CHNOS) .
Q. What methods are used to assess the purity of this compound?
- Methodological Answer : Purity is evaluated via:
- Melting point analysis : Sharp melting points (e.g., 139.5–140°C for structurally related thiazoles) indicate high crystallinity and purity .
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies impurities (<3%).
- Elemental analysis : Matches theoretical vs. experimental C, H, N, S percentages (deviation <0.4%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Systematic optimization involves:
- Solvent screening : Test polar (DMF, acetone) vs. non-polar solvents (toluene) to enhance solubility and reaction kinetics.
- Catalyst selection : Lewis acids (e.g., ZnCl) or base catalysts (KCO) may accelerate cyclization or esterification steps.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
- In situ monitoring : Employ TLC or FTIR to track intermediate formation and adjust stoichiometry dynamically.
Q. How should researchers address contradictions in crystallographic data during structural refinement?
- Methodological Answer : Discrepancies (e.g., anomalous bond lengths or thermal parameters) require:
- Validation tools : Use checkCIF (via IUCr) to identify outliers in crystallographic data .
- Multi-method refinement : Cross-validate with SHELXL (for small molecules) and SHELXE (for high-resolution data) to resolve ambiguities .
- Twinned data handling : For twinned crystals, apply Hooft parameter refinement or detwinning algorithms in SHELXL.
Q. What computational strategies predict the reactivity or stability of this compound in biological assays?
- Methodological Answer :
- DFT calculations : Gaussian or ORCA software models electron density maps to predict nucleophilic/electrophilic sites (e.g., ester carbonyl vs. thiazole sulfur).
- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., enzymes), prioritizing derivatives for synthesis.
- Metabolic stability : Use ADMET predictors (e.g., SwissADME) to estimate hydrolysis rates of the ester group in physiological conditions.
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional group modification : Replace the ethyl ester with methyl or tert-butyl groups to study steric effects.
- Heterocycle substitution : Introduce halogens or methyl groups at the thiazole’s 4/5-positions to modulate electronic properties.
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine analogs to compare binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
